molecular formula C13H8FN3OS B2601492 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-83-8

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2601492
CAS No.: 1003159-83-8
M. Wt: 273.29
InChI Key: SQGZKFAMVPFHBC-UHFFFAOYSA-N
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Description

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a benzamide group in its structure enhances its chemical properties and biological activity.

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are essential enzymes in cellular signaling pathways. The compound has been shown to inhibit specific protein kinases, thereby modulating cell growth, differentiation, and metabolism . Additionally, this compound exhibits binding interactions with DNA, affecting gene expression and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Moreover, this compound affects the expression of genes related to apoptosis, leading to programmed cell death in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to changes in cellular behavior. Additionally, the compound interacts with DNA, altering the transcription of specific genes and affecting cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with some long-term effects observed in specific cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound impacts metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively. Additionally, the distribution of this compound within tissues influences its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence this localization, ensuring that the compound reaches its intended sites of action. The subcellular distribution of this compound is essential for its therapeutic potential and overall efficacy .

Preparation Methods

The synthesis of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . . Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.

Properties

IUPAC Name

4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZKFAMVPFHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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